1-Cyclopropyl-7-nitro-1H-indole
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Overview
Description
1-Cyclopropyl-7-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of a cyclopropyl group and a nitro group on the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 1-Cyclopropyl-7-nitro-1H-indole, the specific synthetic route would include:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene intermediates.
Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Cyclopropyl-7-nitro-1H-indole can undergo various chemical reactions, including:
Cyclopropyl group reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to various substituted indole derivatives.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. 1-Cyclopropyl-7-nitro-1H-indole may exhibit similar activities and can be explored for its potential therapeutic applications.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-nitro-1H-indole would depend on its specific interactions with biological targets. Indole derivatives often interact with various enzymes, receptors, and other biomolecules, leading to their biological effects . The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the cyclopropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Cyclopropyl-7-nitro-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-7-nitro-1H-indole: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-5-nitro-1H-indole: Similar structure but with the nitro group at the C-5 position instead of C-7.
1-Cyclopropyl-7-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in the specific combination of the cyclopropyl and nitro groups, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-cyclopropyl-7-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-3-1-2-8-6-7-12(11(8)10)9-4-5-9/h1-3,6-7,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAXKDRYIXSBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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